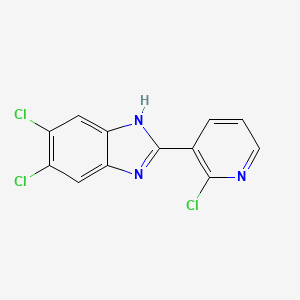

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole

Übersicht

Beschreibung

5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole, commonly referred to as DCBP, is a chemical compound with a variety of applications. It is a derivative of benzimidazole, an aromatic heterocyclic compound found in many natural and synthetic compounds. DCBP has been used in a number of scientific research applications, including as an inhibitor of the enzyme tyrosinase and as an antioxidant. It has also been studied for its potential to act as an anti-inflammatory and anti-cancer agent.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis and Antimicrobial Agents

Research in heterocyclic chemistry has explored the synthesis of various benzimidazole derivatives, including those with chloro substituents, for potential use as antimicrobial agents. For instance, the synthesis and characterization of substituted pyrimido[1,6-a]-benzimidazoles, which are expected to possess antimicrobial properties, have been reported. These compounds were synthesized by incorporating chloro substituents and other functional groups, showcasing the versatility of benzimidazole derivatives in the development of new antimicrobial compounds (Badawey et al., 1989).

Chemistry and Properties of Benzimidazole Compounds

The chemistry and properties of benzimidazole compounds, particularly those containing pyridine and benzthiazole rings, have been extensively reviewed. These reviews highlight the preparation, properties, and diverse applications of these compounds, including their potential in biological and electrochemical activities. Such studies underline the importance of benzimidazole derivatives in both scientific research and practical applications, demonstrating their wide-ranging utility across different branches of chemistry (Boča et al., 2011).

Construction of Novel Heterocyclic Systems

The versatility of chloro-substituted benzimidazoles extends to the construction of novel heterocyclic systems. For example, the use of 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal as a synthetic intermediate has enabled the synthesis of a wide variety of heterocyclic systems. These systems are linked to furo[3,2-g]chromene (khellin) moieties, demonstrating the potential of chloro-substituted benzimidazoles in the development of compounds with antimicrobial and anticancer activities (Ibrahim et al., 2022).

Spectral and Theoretical Characterization

The spectral and theoretical characterization of dichloro- and dimethyl-substituted benzimidazoles has been conducted to understand their molecular geometry, stability, and electronic properties. These studies provide insights into the electronic structure and reactivity of benzimidazole derivatives, highlighting their potential in various chemical and pharmaceutical applications (Gürbüz et al., 2016).

Luminescent Properties

Benzimidazole derivatives, particularly those substituted with pyridyl groups, have been studied for their luminescent properties. Such studies have revealed interesting photophysical behaviors, including luminescence in the solid state, which could have implications for the development of new materials and sensors (Destefano & Geiger, 2017).

Eigenschaften

IUPAC Name |

5,6-dichloro-2-(2-chloropyridin-3-yl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl3N3/c13-7-4-9-10(5-8(7)14)18-12(17-9)6-2-1-3-16-11(6)15/h1-5H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPSPHGWFXMOCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C2=NC3=CC(=C(C=C3N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324671 | |

| Record name | 5,6-dichloro-2-(2-chloropyridin-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666472 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole | |

CAS RN |

337920-55-5 | |

| Record name | 5,6-dichloro-2-(2-chloropyridin-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2805516.png)

![(E)-3-[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]prop-2-enoic acid](/img/structure/B2805519.png)

![[4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-chlorobenzoate](/img/structure/B2805528.png)

![1-{3-[(3,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone](/img/structure/B2805535.png)

![2-(Benzo[d]thiazol-2-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone](/img/structure/B2805536.png)

![2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B2805537.png)